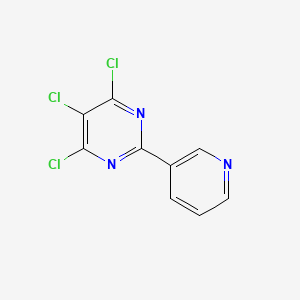

4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trichloro-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N3/c10-6-7(11)14-9(15-8(6)12)5-2-1-3-13-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWOLWBKASDWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724379 | |

| Record name | 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314401-24-5 | |

| Record name | 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4,5,6 Trichloro 2 Pyridin 3 Yl Pyrimidine

Classical Synthetic Approaches to 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine

The traditional synthesis of this compound is best understood as a two-part strategy: first, the construction of the 2-(pyridin-3-yl)pyrimidine (B13475178) heterocyclic system, and second, the systematic halogenation of the pyrimidine (B1678525) ring at the 4, 5, and 6 positions.

Condensation Reactions in Pyrimidine Synthesis

The foundational method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a compound with an N-C-N fragment (an amidine) with a 1,3-dicarbonyl compound or its synthetic equivalent. uni.lu For the target molecule, this involves the reaction of a pyridine-containing amidine with a malonic acid derivative.

The key starting materials for this step are:

Nicotinamidine (3-Amidinopyridine): This provides the pyridin-3-yl substituent at the C2 position and the N1 and N3 atoms of the pyrimidine ring.

A Malonic Acid Derivative: Diethyl malonate is a common choice, providing the C4, C5, and C6 atoms of the pyrimidine backbone.

The condensation reaction, typically carried out in the presence of a base such as sodium ethoxide, proceeds to form the pyrimidine ring. The initial product of this reaction is 2-(pyridin-3-yl)pyrimidine-4,6-diol (B1507820) , also known as 2-(3-pyridyl)barbituric acid. This intermediate is the crucial precursor for the subsequent halogenation steps. This type of condensation is a well-established method for creating 2-substituted pyrimidine-4,6-diols. benthamscience.com

Halogenation Strategies for Pyrimidine Rings

With the 2-(pyridin-3-yl)pyrimidine-4,6-diol precursor in hand, the introduction of the three chlorine atoms requires a stepwise halogenation approach due to the differing reactivity of the pyrimidine ring positions.

Step 1: Chlorination of the C4 and C6 Positions The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring (which exist in tautomeric equilibrium with the keto form of barbituric acid) can be replaced by chlorine atoms using a strong chlorinating agent. nih.gov The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . nih.govgoogle.com The reaction typically involves heating the diol precursor in excess POCl₃, often with a tertiary amine catalyst like N,N-dimethylaniline, to drive the reaction to completion. google.com This yields 4,6-dichloro-2-(pyridin-3-yl)pyrimidine (B1360934) .

Step 2: Chlorination of the C5 Position The C5 position of the pyrimidine ring is less susceptible to electrophilic substitution than the C4 and C6 positions and requires a different strategy for halogenation. uni.lu Direct chlorination of the 4,6-dichloro-2-(pyridin-3-yl)pyrimidine intermediate is typically achieved using N-Chlorosuccinimide (NCS) . This reagent serves as an electrophilic chlorine source capable of halogenating the relatively less reactive C5 position. This step completes the synthesis, affording the final product, This compound . A similar strategy has been successfully employed in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922), where a 4,6-disubstituted pyrimidine was chlorinated at the C5 position using NCS. arkat-usa.org

Table 1: Classical Halogenation Reagents and Conditions for Pyrimidine Synthesis

| Reaction Step | Precursor | Reagent(s) | Typical Conditions | Product | Reference(s) |

| C4/C6 Chlorination | 2-(pyridin-3-yl)pyrimidine-4,6-diol | Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline | Reflux, excess POCl₃ | 4,6-dichloro-2-(pyridin-3-yl)pyrimidine | nih.govgoogle.comgoogle.com |

| C5 Chlorination | 4,6-dichloro-2-(pyridin-3-yl)pyrimidine | N-Chlorosuccinimide (NCS) | Inert solvent, heat | This compound | arkat-usa.org |

Advanced and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of methodologies that are more efficient, produce higher yields, and are environmentally sustainable. These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles. google.com Both the initial condensation and subsequent halogenation steps are amenable to microwave irradiation.

Condensation: Microwave heating can significantly reduce the reaction time for the condensation of nicotinamidine and diethyl malonate from several hours to mere minutes.

Halogenation: The chlorination with POCl₃ can also be expedited. Reports on similar pyrimidine systems show that microwave conditions can dramatically shorten the time required for complete conversion compared to conventional heating.

The primary advantages of using microwave technology include rapid and uniform heating, which minimizes the formation of byproducts that can occur during prolonged heating under conventional reflux.

Catalytic Methodologies for Enhanced Yield and Selectivity

Condensation Catalysis: While the base-mediated condensation is standard, the choice of catalyst can influence reaction efficiency. The use of stronger, non-nucleophilic bases or specific phase-transfer catalysts can improve yields and simplify purification.

Chlorination Catalysis: In the conversion of the diol to the dichloro intermediate, activating the chlorinating agent is key. While tertiary amines are classic catalysts, the use of quaternary ammonium (B1175870) or phosphonium (B103445) salts has been explored as effective catalysts for chlorinations with agents like phosgene (B1210022) or POCl₃, sometimes allowing for milder conditions. For large-scale preparations, protocols using equimolar amounts of POCl₃ with pyridine (B92270) as a base in a sealed reactor have been developed to improve safety and reduce waste. nih.gov

Table 2: Catalytic Systems for Pyrimidine Synthesis

| Reaction Type | Catalyst Type | Example Catalyst(s) | Function/Advantage | Reference(s) |

| Condensation | Base Catalysis | Sodium Ethoxide (NaOEt) | Promotes cyclization | benthamscience.com |

| C4/C6 Chlorination | Amine Catalyst | N,N-Dimethylaniline, Pyridine | Activates POCl₃, acid scavenger | nih.govgoogle.com |

| C4/C6 Chlorination | Phase-Transfer Catalyst | Benzyltributylammonium chloride | Enhances reaction rate and efficiency | |

| C5 Chlorination | Radical Initiator | AIBN, Benzoyl Peroxide | Can initiate radical-based halogenation (alternative) | N/A |

Solvent-Free and Environmentally Benign Synthetic Protocols

A major goal of green chemistry is the reduction or elimination of volatile and hazardous organic solvents.

Solvent-Free Condensation: The initial condensation reaction can potentially be performed under solvent-free, melt conditions or by using ball milling (mechanochemistry). These techniques reduce solvent waste and can sometimes lead to the formation of purer products with simplified work-up procedures.

Solvent-Free Chlorination: A significant advancement is the development of solvent-free chlorination protocols. Research has shown that heating a hydroxypyrimidine with an equimolar amount of POCl₃ and a base like pyridine in a sealed reactor, without any additional solvent, can efficiently produce the chlorinated product. nih.gov This method is highly atom-economical, reduces the environmental burden of dealing with excess POCl₃, and is safer for large-scale production.

Applying these green methodologies to the synthesis of this compound would involve adapting the classical route to incorporate microwave heating, optimized catalytic systems, and solvent-free reaction conditions, thereby creating a more sustainable and efficient manufacturing process.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, the crude product will be a mixture containing the desired this compound, unreacted starting materials, catalyst residues, and potential side products arising from multisubstituted pyrimidines. Therefore, robust purification and characterization techniques are essential to isolate and verify the final compound.

Chromatographic Separation Methods for this compound

Chromatographic methods are indispensable for the purification of the target compound from the complex reaction mixture.

Column Chromatography: This is the primary method for the preparative separation of the product. A silica (B1680970) gel stationary phase is typically used. The mobile phase would be a gradient of non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent would be gradually increased to first elute the less polar impurities and then the desired product. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for obtaining a highly pure sample, reversed-phase HPLC is a suitable technique. researchgate.net A C18 column would be a common choice for the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. nih.gov

Table 2: Proposed HPLC Parameters

| Parameter | Proposed Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Spectroscopic and Spectrometric Elucidation of Structure

The definitive identification of the synthesized this compound requires a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The proton at the 2-position of the pyridine ring would likely appear as a doublet, the proton at the 6-position as a doublet of doublets, the proton at the 4-position as a doublet of triplets, and the proton at the 5-position as a doublet of doublets. The exact chemical shifts would be influenced by the electron-withdrawing nature of the trichloropyrimidine ring.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms in the trichloropyrimidine ring would be significantly affected by the attached chlorine atoms.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine H-2 | 9.2 - 9.4 | d |

| Pyridine H-6 | 8.7 - 8.9 | dd |

| Pyridine H-4 | 8.3 - 8.5 | dt |

| Pyridine H-5 | 7.5 - 7.7 | dd |

It is important to note that these are predicted values and actual experimental values may vary.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and the isotopic distribution of the compound.

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₄Cl₃N₃).

Isotopic Pattern: Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities determined by the statistical probability of the different isotopic combinations. This isotopic signature is a strong indicator of the presence of three chlorine atoms in the molecule. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the bond between the pyrimidine and pyridine rings. iosrjournals.orgsapub.org

Chemical Reactivity and Derivatization of 4,5,6 Trichloro 2 Pyridin 3 Yl Pyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core of 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine

The presence of three chlorine atoms and two ring nitrogen atoms renders the pyrimidine core of this compound highly electrophilic and prone to attack by a variety of nucleophiles. These reactions are a cornerstone of pyrimidine chemistry, allowing for the synthesis of a diverse array of substituted derivatives.

Regioselectivity of Halogen Substitution

In nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyrimidines, the positions of substitution are dictated by the electronic influence of the ring nitrogen atoms and the substituents. For pyrimidines, the general order of reactivity for halogen displacement is C4(6) > C2 >> C5. The C4 and C6 positions are most activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by both ring nitrogens. The C2 position is less reactive, and the C5 position is generally the least reactive.

In the case of this compound, the pyridin-3-yl group at the C2 position is a bulky and electron-withdrawing substituent. This will likely have two main effects on the regioselectivity of nucleophilic substitution:

Steric Hindrance : The size of the pyridin-3-yl group will sterically hinder nucleophilic attack at the adjacent C2 position, further deactivating it compared to the C4 and C6 positions.

Electronic Effect : As an electron-withdrawing group, it will further increase the electrophilicity of the pyrimidine ring, but its influence will be most pronounced at the ortho and para positions (C2, C4, C6).

Studies on analogous compounds like 2,4,6-trichloropyrimidine (B138864) have shown that monosubstitution typically occurs at the C4 position. For instance, its reaction with various anilines predominantly yields 4-anilino-2,6-dichloropyrimidines researchgate.net. However, in some cases, substitution at the C2 position can be competitive arkat-usa.org. For 2,4,5,6-tetrachloropyrimidine, nucleophilic attack by hydroxybenzaldehydes and aryl sulfonamides occurs regioselectively at the C4 position researchgate.netmdpi.com. The chlorine at C5 is generally unreactive towards nucleophilic displacement unless under harsh conditions or when activated by adjacent electron-withdrawing groups.

Therefore, for this compound, nucleophilic substitution is expected to proceed with high regioselectivity at the C4 or C6 positions, with the C5 chlorine remaining intact under typical SNAr conditions.

Amination and Alkoxylation Reactions

Amination and alkoxylation are widely employed reactions for the derivatization of chloropyrimidines, including this compound, leading to compounds with significant potential in medicinal chemistry.

Amination: The reaction with amines (amination) can be performed under various conditions, often with a base to neutralize the HCl formed. The reactivity of the amine and the specific reaction conditions can influence the extent of substitution. Given the high reactivity of the C4/C6 positions, monosubstitution can be achieved with careful control of stoichiometry and temperature. The use of excess amine or more forcing conditions can lead to disubstitution. For example, 2,4,6-trichloropyrimidine serves as a scaffold for sequential, regioselective amination reactions chemistrysteps.com. Acid catalysis can also be employed, particularly for less reactive chloropyrimidines or amines arkat-usa.org.

Alkoxylation: Alkoxides, generated from alcohols and a strong base (e.g., sodium hydride), are potent nucleophiles that readily displace the chlorine atoms on the pyrimidine ring. Similar to amination, the reaction is highly regioselective for the C4/C6 positions. In the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from 4,6-dichloro-2-(methylthio)pyrimidine, an early step involves the displacement of the C4 and C6 chlorides with benzyloxy groups, demonstrating the facility of this reaction researchgate.net.

The table below summarizes representative amination and alkoxylation reactions on the related 2,4,6-trichloropyrimidine scaffold.

Table 1: Examples of Amination and Alkoxylation of 2,4,6-Trichloropyrimidine

| Nucleophile | Reagents/Conditions | Product(s) | Reference(s) |

|---|---|---|---|

| Aniline | Ethanol, reflux | 4-Anilino-2,6-dichloropyrimidine and 2-Anilino-4,6-dichloropyrimidine | researchgate.net |

| Ethanolamine | Reflux | Mono- and di-substituted derivatives | researchgate.net |

| Pyrrolidine | N/A | Mixture of 2-chloro-4,6-bis(pyrrolidinyl)pyrimidine and 4-chloro-2,6-bis(pyrrolidinyl)pyrimidine | researchgate.net |

| Cyclohexylmethanol | Sodium, 170 °C | 4,6-Bis(cyclohexyloxy)-2-chloropyrimidine | chemistrysteps.com |

Thiolation and Phosphorylation Reactions

Thiolation: The introduction of sulfur-containing functional groups can be achieved through reactions with thiols or their corresponding thiolates. Thiols are excellent nucleophiles and readily react with activated aryl halides like chloropyrimidines researchgate.net. The reaction of 2,4,6-trichloropyrimidine with thiophenols, for instance, leads to the displacement of chlorine atoms to form arylthio-substituted pyrimidines researchgate.net. The high nucleophilicity of sulfur ensures that these reactions typically proceed under mild conditions chemistrysteps.com. It is expected that this compound would react similarly with various thiols at the C4 and/or C6 positions.

Transformations of the Pyridin-3-yl Moiety

The pyridin-3-yl portion of the molecule offers additional sites for chemical modification, although its reactivity is significantly influenced by the attached electron-withdrawing trichloropyrimidine ring.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult compared to benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles nih.gov. This deactivation is further intensified in acidic media (often required for EAS reactions like nitration or sulfonation) where the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles nih.gov.

In this compound, the situation is even more challenging. The trichloropyrimidin-2-yl substituent is a powerful electron-withdrawing group, which severely deactivates the pyridine ring. In pyridine itself, electrophilic substitution, when forced to occur, proceeds at the C3 (meta) position to avoid placing a positive charge on the electronegative nitrogen in the resonance intermediates. Since the target molecule is already substituted at the 3-position, any further EAS would be directed by this existing group. An electron-withdrawing substituent at C3 would direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 and C6 positions. However, the combined deactivating effect of the ring nitrogen and the C3-trichloropyrimidinyl group makes such reactions extremely unlikely to proceed under standard electrophilic substitution conditions.

N-Oxidation and Quaternization of the Pyridine Nitrogen

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. This transformation converts the pyridine into a pyridine N-oxide derivative. The resulting N-oxide is electronically different from the parent pyridine; the N-O bond can donate electron density into the ring, making the C2 and C4 positions more susceptible to both nucleophilic and certain electrophilic attacks researchgate.net. Studies on 3-substituted pyridines have shown that N-oxidation is a feasible metabolic pathway google.com. While the electron-withdrawing trichloropyrimidine group will decrease the nucleophilicity of the pyridine nitrogen, making oxidation more difficult than for simple pyridines, the reaction is still considered possible, likely requiring more forcing conditions.

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form a quaternary pyridinium salt. This is known as the Menshutkin reaction. Similar to N-oxidation, the rate of quaternization is sensitive to the electronic properties of the pyridine ring. The presence of the strongly electron-withdrawing trichloropyrimidin-2-yl group at the C3 position significantly reduces the electron density on the nitrogen atom, making it a weaker nucleophile. Consequently, the quaternization of this compound would be expected to be a challenging reaction, likely requiring highly reactive alkylating agents, such as methyl triflate, and elevated temperatures google.com.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of the chloro groups in this compound towards these reactions is influenced by their electronic environment within the pyrimidine ring. Generally, the chlorine at the C4 position is the most susceptible to substitution, followed by the C6 and then the C5 chlorine. This regioselectivity can be exploited to achieve sequential and site-specific modifications. academie-sciences.fr

The Suzuki-Miyaura coupling reaction is a widely used method for constructing biaryl structures by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical space of accessible derivatives.

Research has shown that the reaction of this compound with arylboronic acids can be controlled to achieve selective mono-, di-, or tri-arylation. academie-sciences.fr The choice of palladium catalyst, ligand, base, and reaction conditions plays a crucial role in determining the outcome and regioselectivity of the coupling. For instance, using a catalyst system like Pd(PPh₃)₄ with a suitable base often leads to the preferential substitution of the C4-chloro group. academie-sciences.fr

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Pyrimidines

| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-phenyl-6-chloropyrimidine | 75 | researchgate.net |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Chloro-4-(p-methoxyphenyl)-6-chloropyrido[2,3-d]pyrimidine | 85 | academie-sciences.fr |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Mixture of mono-, di-, and tri-substituted products | Variable | nih.gov |

This table presents illustrative examples of Suzuki-Miyaura reactions on related halogenated heterocyclic systems to demonstrate the general principles of this coupling reaction.

The mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The electronic and steric properties of both the pyrimidine substrate and the boronic acid influence the reaction rate and efficiency.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines, which are valuable precursors for more complex molecular architectures and can exhibit interesting photophysical properties.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound can be performed with regiocontrol. The C4-chloro group is generally the most reactive site for this transformation. beilstein-journals.org Careful selection of the catalyst system, such as a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper salt like CuI, along with a suitable base, is critical for achieving high yields and selectivity. libretexts.orgnih.gov

Table 2: Representative Conditions for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | wikipedia.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | n-Butylamine | Toluene | wikipedia.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Amine | Various | organic-chemistry.org |

This table provides general examples of Sonogashira coupling conditions to illustrate the typical reagents and catalysts employed.

The catalytic cycle of the Sonogashira reaction involves the formation of a palladium-alkynyl complex and a copper acetylide intermediate, which then undergo transmetalation and reductive elimination. libretexts.org The reaction is often carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. acs.org For this compound, this reaction enables the introduction of a wide variety of primary and secondary amines, leading to the formation of amino-substituted pyrimidine derivatives.

The regioselectivity of the Buchwald-Hartwig amination on the trichloropyrimidine core is also a key consideration. The C4 position is the most favored site for amination. nwnu.edu.cn The choice of palladium catalyst, ligand (often a bulky electron-rich phosphine), and base is crucial for achieving efficient C-N bond formation. libretexts.org

Table 3: Ligands and Bases Commonly Used in Buchwald-Hartwig Amination

| Ligand | Base | Substrate Scope | Reference |

| BINAP, DPPF | NaOt-Bu | Primary and secondary amines | wikipedia.org |

| RuPhos | K₃PO₄ | (Hetero)aryl halides and secondary amines | researchgate.net |

| DavePhos | Cs₂CO₃ | Indoles | libretexts.org |

| tBuXPhos | LiHMDS | Indazoles | libretexts.org |

This table highlights some of the common ligands and bases utilized in Buchwald-Hartwig amination reactions, showcasing the tunability of the reaction conditions.

The mechanism of the Buchwald-Hartwig amination proceeds through an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to furnish the arylamine product. wikipedia.org

Development of Novel Derivatives through Strategic Functionalization

The ability to selectively functionalize the this compound scaffold opens avenues for the development of novel derivatives with tailored properties. Strategic functionalization is often guided by structure-activity relationship studies and can be accelerated through combinatorial chemistry approaches.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. nih.gov For derivatives of this compound, SAR studies involve systematically modifying the substituents at the C4, C5, and C6 positions and evaluating the impact on a specific target or property.

For example, in the development of kinase inhibitors, different aryl or amino groups introduced via the aforementioned cross-coupling reactions can be tested for their ability to bind to the active site of a target protein. The nature of the substituent (e.g., its size, electronics, and hydrogen bonding capacity) can significantly affect the binding affinity and selectivity. nih.gov Docking studies can provide insights into the potential binding modes of these derivatives and guide further synthetic efforts. nih.gov

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. By employing parallel synthesis techniques, a wide range of building blocks can be reacted with the this compound core, leveraging the regioselective nature of the cross-coupling reactions.

For instance, a library of C4-aminated derivatives can be generated by reacting the starting trichloropyrimidine with a diverse set of amines under optimized Buchwald-Hartwig conditions. Similarly, libraries of C4-aryl or C4-alkynyl derivatives can be synthesized using Suzuki-Miyaura or Sonogashira couplings, respectively. The resulting libraries can then be screened for desired biological activities or material properties, accelerating the discovery of lead compounds.

Advanced Spectroscopic and Structural Elucidation of 4,5,6 Trichloro 2 Pyridin 3 Yl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine, a complete assignment can be achieved through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While direct experimental data for this specific compound is not widely published, a detailed analysis can be constructed based on established principles and data from analogous structures like 3-substituted pyridines and chlorinated pyrimidines. acs.orgmdpi.comchemicalbook.comchemicalbook.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals only for the four protons of the pyridine (B92270) ring, as the pyrimidine (B1678525) ring is fully substituted. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the attached trichloropyrimidine ring. The expected signals for the pyridine protons are typically found in the aromatic region (δ 7.0-9.5 ppm).

H-2' and H-6' : These protons are ortho to the pyridine nitrogen. H-2' is also adjacent to the point of substitution, making it the most deshielded proton, appearing as a doublet of doublets or a multiplet at the lowest field. H-6' will also be downfield, coupling with H-5' and H-4'.

H-4' : This proton is para to the nitrogen and meta to the substituent. It is expected to appear as a doublet of triplets (dt) or a multiplet, shifted downfield due to the influence of the nitrogen.

H-5' : This proton is meta to the nitrogen and ortho to the substituent. It generally appears at the most upfield position of the four pyridine protons and will show coupling to both H-4' and H-6'.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The highly electronegative chlorine and nitrogen atoms will cause significant deshielding of the attached carbons.

Pyrimidine Carbons (C-2, C-4, C-5, C-6) : These carbons are expected at very low field. The carbons bearing chlorine atoms (C-4, C-5, C-6) will be significantly deshielded. Based on data for 4,5,6-trichloropyrimidine-2-carboxamide, these quaternary carbon resonances appear in the range of δ 130-162 ppm. mdpi.com The C-2 carbon, bonded to two nitrogen atoms and the pyridine ring, would also be expected in this region.

Pyridine Carbons (C-2', C-3', C-4', C-5', C-6') : The chemical shifts for these carbons are predictable based on standard pyridine values, with adjustments for the substituent effects. testbook.com C-2' and C-6', being adjacent to the nitrogen, will be the most downfield of the pyridine carbons. C-3', the point of attachment to the pyrimidine ring, will be a quaternary carbon with a shift influenced by both rings. C-4' and C-5' will appear at more intermediate fields.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | - | 158.0 - 162.0 |

| 4 | - | - | 159.0 - 163.0 |

| 5 | - | - | 130.0 - 135.0 |

| 6 | - | - | 155.0 - 160.0 |

| 2' | 9.2 - 9.4 | d | 150.0 - 154.0 |

| 3' | - | - | 133.0 - 137.0 |

| 4' | 8.6 - 8.8 | dt | 135.0 - 139.0 |

| 5' | 7.4 - 7.6 | dd | 123.0 - 126.0 |

| 6' | 8.7 - 8.9 | d | 148.0 - 152.0 |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.

Predicted ¹H-¹H COSY Correlations

| Correlating Protons |

| H-4' / H-5' |

| H-5' / H-6' |

| H-4' / H-6' (weak, ⁴J) |

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of the protonated carbons in the pyridine ring.

Predicted ¹H-¹³C HSQC Correlations

| Proton | Correlating Carbon |

| H-2' | C-2' |

| H-4' | C-4' |

| H-5' | C-5' |

| H-6' | C-6' |

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information on long-range (typically 2- and 3-bond) ¹H-¹³C couplings. This technique is crucial for connecting the different fragments of the molecule. Key correlations would be observed from the pyridine protons to the pyrimidine carbons, which would irrefutably confirm the C-2 to C-3' linkage between the two heterocyclic rings.

Predicted ¹H-¹³C HMBC Key Correlations

| Proton | Correlating Carbons (2 and 3 bonds away) | Significance |

| H-2' | C-3', C-4', C-6', C-2 | Confirms H-2' position and linkage to pyrimidine ring. |

| H-4' | C-2', C-3', C-5', C-6', C-2 | Confirms H-4' position and linkage to pyrimidine ring. |

| H-5' | C-3', C-4', C-6' | Confirms H-5' position within the pyridine ring. |

| H-6' | C-2', C-4', C-5' | Confirms H-6' position within the pyridine ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass, and thus the elemental composition, of a molecule and its fragments.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of a unique elemental formula. For this compound (C₉H₄Cl₃N₃), the exact mass can be calculated. A critical feature in the mass spectrum would be the distinctive isotopic pattern caused by the three chlorine atoms. The relative abundance of isotopes ³⁵Cl and ³⁷Cl results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 100:98:32:3. The observation of this pattern is strong evidence for the presence of three chlorine atoms.

Calculated Exact Mass for C₉H₄Cl₃N₃

| Isotopic Composition | Calculated Monoisotopic Mass (Da) |

| C₉H₄(³⁵Cl)₃N₃ | 258.9522 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing valuable structural information. wikipedia.org The fragmentation of this compound under electron ionization would likely proceed through several predictable pathways. libretexts.orgchemguide.co.uklibretexts.org The most probable initial fragmentation is the cleavage of the single bond connecting the pyrimidine and pyridine rings, as this is typically the weakest bond.

Plausible Fragmentation Pathways:

C-C Bond Cleavage : The primary cleavage would likely occur at the C2-C3' bond, resulting in two major fragment ions: the pyridin-3-yl cation ([C₅H₄N]⁺) and the 4,5,6-trichloropyrimidin-2-yl radical, or vice versa.

Loss of Chlorine : The molecular ion or major fragments can undergo sequential loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), leading to a series of peaks 35 or 36 mass units apart.

Ring Fragmentation : At higher energies, the heterocyclic rings themselves can break apart, often through the loss of small neutral molecules like HCN.

Predicted Key Fragments in MS/MS Analysis

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

| 259 | [C₉H₄Cl₃N₃]⁺ (Molecular Ion) |

| 224 | [C₉H₄Cl₂N₃]⁺ (Loss of Cl) |

| 189 | [C₉H₄ClN₃]⁺ (Loss of 2Cl) |

| 181 | [C₄Cl₃N₂]⁺ (Trichloropyrimidine fragment) |

| 78 | [C₅H₄N]⁺ (Pyridine fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com For this compound, the spectra would be dominated by vibrations from the two aromatic rings and the carbon-chlorine bonds.

Aromatic C-H Vibrations : The pyridine C-H stretching vibrations are expected in the region of 3000–3100 cm⁻¹. The out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ region and are characteristic of the substitution pattern.

Ring Stretching Vibrations (C=C and C=N) : Both the pyridine and pyrimidine rings will exhibit a series of complex stretching vibrations in the 1400–1650 cm⁻¹ region. These bands confirm the presence of the heterocyclic aromatic systems. researchgate.net

Carbon-Chlorine (C-Cl) Vibrations : The C-Cl stretching vibrations are a key feature and are typically strong in the IR spectrum, appearing in the 600–800 cm⁻¹ region. researchgate.net The presence of multiple strong bands in this area would be indicative of the polychlorinated nature of the pyrimidine ring.

Predicted IR and Raman Absorption Bands

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |

| 3000 - 3100 | Aromatic C-H stretching (pyridine) | IR, Raman |

| 1550 - 1650 | C=N and C=C aromatic ring stretching | IR, Raman |

| 1400 - 1500 | C=C aromatic ring stretching | IR, Raman |

| 1000 - 1200 | In-plane C-H bending (pyridine) | IR |

| 700 - 900 | Out-of-plane C-H bending (pyridine) | IR |

| 600 - 800 | C-Cl stretching | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

The conformation of this compound is primarily defined by the relative orientation of the pyrimidine and pyridine rings. This is described by the torsion angle between the two aromatic systems. In related structures, such as other 2-substituted pyrimidines, the molecule often adopts a nearly planar conformation due to the stabilizing effects of π-conjugation between the rings.

For instance, in studies of similar heterocyclic compounds, the dihedral angle between linked aromatic rings can vary. In one case, the dihedral angles between the two linked rings for a dichlorophenylpyrimidine derivative were found to be 77.1 (1)° and 78.4 (1)°. researchgate.net In another instance involving a centrosymmetric compound with pyridine rings, the dihedral angle between the ring planes was determined to be 37.98 (7)°. nih.gov The planarity of the molecule is often influenced by the steric hindrance and electronic nature of the substituents on the rings. For this compound, the bulky chlorine atoms may induce some twisting from a perfectly planar conformation to minimize steric strain.

Table 1: Representative Torsion Angles in Related Heterocyclic Compounds

| Compound Class | Rings | Observed Torsion Angle (°) |

|---|---|---|

| Dichlorophenylpyrimidine derivative | Phenyl-Pyrimidine | 77.1 - 78.4 |

| Centrosymmetric bis(pyridin-3-yl) derivative | Pyridine-Pyridine | 37.98 |

Note: This table presents data from analogous compounds to infer potential conformational behavior, not direct data for this compound.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several key interactions are expected to play a crucial role in its crystal packing.

Halogen Bonding: The three chlorine atoms on the pyrimidine ring are potential halogen bond donors. These can form directional interactions with nitrogen atoms of the pyridine or pyrimidine rings of adjacent molecules (C–Cl···N). Such interactions are known to be significant in the crystal engineering of halogenated compounds.

π-π Stacking: The electron-rich pyridine and electron-deficient trichloropyrimidine rings can engage in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a common feature in the crystal structures of planar aromatic molecules and contribute significantly to the stability of the crystal lattice.

Hydrogen Bonding: In the absence of protic functional groups on the molecule itself, conventional hydrogen bonding would not be a primary packing force. However, if the compound is crystallized from a protic solvent, solvent molecules can be incorporated into the crystal lattice and form hydrogen bonds with the nitrogen atoms of the pyridine and pyrimidine rings. For example, in the crystal structure of a pyrimidin-2-yl-substituted triaryltriazole, O—H···N hydrogen bonds involving solvent molecules were observed to connect components into a three-dimensional framework. nih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bond | C-Cl | N (pyridine/pyrimidine) |

| π-π Stacking | Pyridine ring | Pyrimidine ring |

Computational Chemistry and Theoretical Studies on 4,5,6 Trichloro 2 Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and their energy levels, which are crucial determinants of a molecule's reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a molecule like 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) and pyrimidine (B1678525) rings. The electron-withdrawing chlorine atoms would lower the energy of the HOMO. The LUMO is likely to be located over the pyrimidine ring, influenced by the electronegative nitrogen and chlorine atoms, making it susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and not from actual calculations on this compound.

An Electrostatic Potential Surface (EPS) map illustrates the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how molecules will interact. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the nitrogen atoms of both the pyrimidine and pyridine rings would be expected to be regions of negative electrostatic potential due to their lone pairs of electrons. The hydrogen atoms on the pyridine ring and the areas around the electron-withdrawing chlorine atoms would likely exhibit positive electrostatic potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be important in biological systems or materials science.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for predicting molecular geometries and various spectroscopic properties.

Table 2: Hypothetical Optimized Geometrical Parameters

| Parameter | Value |

|---|---|

| C-N bond length (inter-ring) | 1.40 Å |

| C-Cl bond length (pyrimidine) | 1.74 Å |

| Pyrimidine-Pyridine Dihedral Angle | 35° |

Note: These values are illustrative and not from actual calculations on this compound.

Once the geometry is optimized, DFT can be used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions help in the assignment of experimental spectra. For this compound, distinct signals would be expected for the protons on the pyridine ring and the carbons in both heterocyclic systems.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For the title compound, characteristic vibrational frequencies would be expected for the C-Cl stretching modes, as well as the stretching and bending modes of the pyrimidine and pyridine rings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and can be used to explore its interactions with biological targets, such as proteins or nucleic acids.

For this compound, an MD simulation would reveal the rotational dynamics around the single bond connecting the pyrimidine and pyridine rings. This would provide insight into the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). If this compound were being investigated as a potential drug candidate, MD simulations could be used to dock it into the active site of a target protein and simulate their interaction over time. This would help in understanding the binding mode, calculating the binding free energy, and identifying the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in modern drug discovery, providing insights into the structural requirements for a desired biological response and guiding the design of more potent and selective analogs. nih.govresearchgate.net For derivatives of this compound, QSAR studies are instrumental in elucidating the impact of various substituents on their potential therapeutic activities.

The development of robust and predictive QSAR models is a primary objective in the computational analysis of novel chemical entities. For a series of this compound derivatives, a hypothetical QSAR study might involve the synthesis and biological evaluation of a focused library of compounds, followed by the generation of a predictive model.

In a typical study, a dataset of derivatives with varying substituents on the pyridine and pyrimidine rings would be compiled. The biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), is determined through in vitro assays. researchpublish.com These experimental values are then converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) for the QSAR analysis.

Various statistical methods can be employed to build the QSAR model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.govnih.gov MLR generates a linear equation that correlates the biological activity with a set of molecular descriptors, while ANN, a non-linear method, can capture more complex relationships. nih.govnih.gov

For instance, a hypothetical MLR model for a series of this compound derivatives might be represented by the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the biological activity, β coefficients are the regression coefficients for each descriptor, and ε is the error term. The quality and predictive power of the model are assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new, untested compounds. nih.gov

A hypothetical dataset and the resulting predictive model statistics are presented below:

| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 (MLR) |

| 1 | H | 5.20 | 5.15 |

| 2 | 4-F | 5.55 | 5.60 |

| 3 | 4-Cl | 5.70 | 5.68 |

| 4 | 4-CH3 | 5.35 | 5.30 |

| 5 | 5-F | 5.45 | 5.48 |

| 6 | 5-Cl | 5.62 | 5.65 |

| 7 | 2-OCH3 | 5.10 | 5.12 |

Hypothetical Predictive Model Statistics:

R²: 0.95

Q²: 0.85

RMSE: 0.08

These statistics would indicate a highly predictive QSAR model, capable of guiding the synthesis of novel derivatives with potentially enhanced biological activity.

A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. The interpretation of these descriptors provides valuable insights into the drug-receptor interactions at a molecular level.

For the this compound scaffold, several key structural descriptors could be identified as being crucial for its biological activity. These might include:

Electronic Descriptors: Parameters such as the Hammett constant (σ) or the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can describe the electronic environment of the molecule. scilit.com The distribution of electron density, influenced by the substituents on the aromatic rings, can play a significant role in binding to a biological target.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are often used to quantify the size and shape of substituents. researchgate.net The presence of bulky groups at specific positions could either enhance or hinder the interaction with a receptor's binding pocket.

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule. Indices such as the Kier & Hall molecular connectivity indices (χ) can capture aspects of molecular size and shape that are relevant to biological activity.

A hypothetical table summarizing the contribution of key descriptors to the biological activity of this compound derivatives is presented below:

| Descriptor Class | Key Descriptor | Correlation with Activity | Interpretation |

| Electronic | Hammett Constant (σ) | Positive | Electron-withdrawing groups on the pyridine ring enhance activity, likely by increasing the polarity and facilitating hydrogen bonding with the target. |

| Steric | Molar Refractivity (MR) | Negative (for bulky groups) | Large substituents at the 4-position of the pyridine ring are detrimental to activity, suggesting steric hindrance within the binding site. |

| Hydrophobic | LogP | Optimal Range | A moderate level of lipophilicity is required for optimal activity, balancing solubility and membrane transport. researchgate.net |

| Topological | First-order Molecular Connectivity Index (¹χ) | Positive | Increased molecular complexity and branching, up to a certain point, are favorable for activity, indicating a larger surface area for interaction. |

The identification of these key descriptors allows medicinal chemists to make informed decisions in the design of new analogs. By strategically modifying the this compound scaffold with substituents that possess favorable electronic, steric, and hydrophobic properties, it is possible to optimize the biological activity and develop more effective therapeutic agents.

Biological and Pharmacological Research Applications of 4,5,6 Trichloro 2 Pyridin 3 Yl Pyrimidine

Exploration of Potential Biological Activities

No published studies were identified that specifically investigated the biological activities of 4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine. The following subsections reflect the absence of data for this specific compound.

There are no available research findings on the antimicrobial activity of this compound. While numerous studies report on the antimicrobial properties of other pyrimidine (B1678525) and pyridine (B92270) derivatives, these findings cannot be extrapolated to the specific title compound. nih.govnih.govcardiff.ac.uk

No data could be found regarding the antifungal activity of this compound. Research on other heterocyclic compounds has shown that related structures may possess antifungal properties, but specific testing on this compound has not been reported. nih.gov

There is no information in the public domain concerning the antiviral activity of this compound. While other novel pyridine and pyrimidine derivatives have been investigated for antiviral effects against various viruses, this specific compound is not mentioned in the available literature. nih.govnih.govmdpi.com

No studies were found that evaluated the antiproliferative or cytotoxic effects of this compound in cancer research. The pyrimidine scaffold is a key feature in many anticancer drugs, and various derivatives are actively being investigated for their potential to inhibit cancer cell growth. ekb.egnih.govnih.govmdpi.com However, research on the specific activity of this compound has not been published.

Mechanistic Investigations of Biological Action

Given the lack of demonstrated biological activity, there have been no subsequent mechanistic investigations for this compound.

No research has been published on the identification or validation of cellular targets for this compound. Target identification studies are contingent on the prior discovery of significant biological activity. mdpi.com

Enzyme Inhibition Assays and Kinetic Studies

The substituted pyrimidine framework is a well-established pharmacophore for enzyme inhibitors, particularly targeting kinases. Derivatives of the closely related pyridopyrimidine scaffold have been investigated as inhibitors of several key enzymes implicated in disease.

For instance, certain pyrido[3,4-d]pyrimidine (B3350098) derivatives have been designed and synthesized as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). These compounds have shown inhibitory activity against both wild-type and mutant forms of EGFR, which are crucial targets in non-small cell lung cancer (NSCLC). Kinetic studies of these derivatives would likely reveal their mode of inhibition, whether competitive, non-competitive, or irreversible, which is critical for understanding their mechanism of action and for further optimization.

Furthermore, the pyridopyrimidine core has been utilized in the development of inhibitors for other kinases, such as phosphoinositide 3-kinases (PI3Ks). The structural modifications on the pyridopyrimidine ring system have led to the discovery of potent and selective inhibitors. It is plausible that this compound could serve as a scaffold for developing inhibitors against a range of kinases, and its efficacy would be determined through comprehensive enzyme inhibition assays and detailed kinetic analysis.

A review of pyrimidine derivatives highlights that the substitution pattern on the pyrimidine nucleus significantly influences their biological activities, including enzyme inhibition. nih.gov The trichloro-substitution on the pyrimidine ring of the title compound is expected to play a crucial role in its interaction with target enzymes.

Table 1: Examples of Enzyme Inhibition by Related Pyridopyrimidine Derivatives

| Derivative Class | Target Enzyme | Reported Activity |

| Pyrido[3,4-d]pyrimidines | EGFR-TKI | Inhibition of wild-type and mutant EGFR |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | PI3K p110alpha | Potent inhibition |

| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Inhibition of DHFR |

Receptor Binding Studies

While specific receptor binding data for this compound is not available, the general class of nitrogen-containing heterocyclic compounds is known to interact with a wide variety of receptors. The pyridine and pyrimidine rings can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, which are fundamental to receptor-ligand recognition.

Receptor binding assays would be essential to determine if this compound or its derivatives have affinity for specific receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. For example, derivatives of pyrimidine have been explored for their activity at various receptors, showcasing the versatility of this core structure. humanjournals.com The specific substitution pattern of this compound would dictate its potential selectivity and affinity for any given receptor.

Gene Expression Profiling and Pathway Analysis

Gene expression profiling is a powerful tool to elucidate the mechanism of action of a novel compound. If this compound were to show significant biological activity, for instance as an anti-proliferative agent in cancer cell lines, gene expression studies would be a critical next step.

Such studies, often carried out using techniques like microarray or RNA-sequencing, could reveal which genes are up- or down-regulated in response to treatment with the compound. This information would then be used for pathway analysis to identify the cellular signaling pathways that are perturbed. For example, if the compound inhibits a key kinase, this would likely lead to changes in the expression of genes downstream in the corresponding signaling cascade.

Research on a related compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the pesticide chlorpyrifos (B1668852), has involved the characterization of gene clusters responsible for its biodegradation in bacteria. nih.gov While this is related to metabolic degradation rather than pharmacological effect, it demonstrates the utility of genetic analysis in understanding the biological impact of trichlorinated pyridine compounds.

Pharmacological Profiling of Derivatives

The pharmacological profile of derivatives of this compound would be established through a series of in vitro and in vivo studies to assess their efficacy, potency, and selectivity.

In Vitro and In Vivo Efficacy Studies

The initial assessment of derivatives would involve in vitro assays using cultured cells. For example, if the target is cancer, a panel of cancer cell lines would be used to determine the anti-proliferative activity. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as antitumor agents against cell lines like the human breast adenocarcinoma cell line MCF7. researchgate.net

Following promising in vitro results, lead compounds would be advanced to in vivo models. These studies, typically in animal models such as mice, are crucial for evaluating the compound's efficacy in a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties. For instance, a study on pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives showed their effectiveness against human cervical tumor xenografts in nude mice.

Table 2: Illustrative Efficacy of Related Pyrimidine Derivatives

| Derivative Type | Study Type | Model | Finding |

| Pyrazolo[3,4-d]pyrimidine | In Vitro | Human Breast Cancer Cell Line (MCF7) | Moderate antitumor activity |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | In Vivo | HeLa Human Cervical Tumor Xenografts in Mice | Effective against tumor xenografts |

Selectivity and Potency Assessments

A critical aspect of drug development is ensuring that a compound is not only potent but also selective for its intended target. High potency, often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is desirable. For example, some pyrido[3,4-d]pyrimidine derivatives have shown IC50 values in the nanomolar range against EGFR.

Selectivity is equally important to minimize off-target effects. This is assessed by testing the compound against a panel of related and unrelated targets. For kinase inhibitors, this would involve a broad kinase panel to determine the selectivity profile. A highly selective compound will have a significantly lower IC50 for its primary target compared to other kinases.

Table 3: Potency of Selected Pyridopyrimidine Derivatives

| Derivative | Target | IC50 Value |

| A Pyrido[3,4-d]pyrimidine Derivative | EGFRL858R/T790M/C797S | 7.2 nM |

| A Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivative | p110alpha | ~3.5 nM (derived from 400-fold increase from 1.4 µM) |

Drug Discovery and Development Pipeline Considerations

The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent is a long and complex process. The structure-activity relationship (SAR) studies are fundamental in the early stages of drug discovery. drugdesign.org These studies involve synthesizing and testing a series of analogues to understand how chemical modifications affect biological activity. humanjournals.com

For a trichloropyrimidine derivative, key considerations in the drug discovery pipeline would include:

Hit Identification: Screening the compound against various biological targets to identify initial "hits."

Lead Optimization: Modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The trichloro-substituents on the pyrimidine ring and the pyridinyl group would be key points for chemical modification.

Preclinical Development: Extensive in vitro and in vivo studies to establish a safety profile and to provide further evidence of efficacy.

Clinical Trials: If the preclinical data is favorable, the compound may advance to clinical trials in humans.

The pyrimidine scaffold is a privileged structure in drug discovery, and its derivatives continue to be a rich source of new drug candidates. nih.govhumanjournals.com The specific compound, this compound, holds potential as a starting point for such discovery efforts, leveraging the known pharmacological activities of the broader pyridopyrimidine class of molecules.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For a hypothetical lead compound like this compound, optimization strategies would focus on systematic modifications of its structure to improve its drug-like characteristics.

Structure-activity relationship (SAR) studies are central to lead optimization. nih.gov For this compound, medicinal chemists would explore substitutions at the chlorine-bearing positions (4, 5, and 6) of the pyrimidine ring and on the pyridine ring. The goal is to identify substituents that improve target engagement and cellular activity while minimizing off-target effects. nih.gov

For instance, replacing one or more chlorine atoms with different functional groups could significantly impact the compound's biological profile. Introducing small alkyl groups, alkoxy groups, or amines could modulate the compound's lipophilicity and solubility, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Furthermore, strategic placement of hydrogen bond donors and acceptors can enhance binding affinity to the target protein. nih.gov

The pyridine ring also offers opportunities for modification. Introducing substituents on the pyridine ring could probe additional binding pockets within the target enzyme and improve selectivity. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a related pyrido[2,3-d]pyrimidine (B1209978) scaffold was shown to enhance potency and bioavailability. nih.gov

A key aspect of lead optimization is to improve the metabolic stability of the compound. In vitro assays using liver microsomes would be conducted to identify potential sites of metabolism on the molecule. nih.gov If metabolic liabilities are found, the chemical structure would be modified to block these metabolic pathways, for example, by introducing fluorine atoms at metabolically susceptible positions.

The following table outlines a hypothetical lead optimization strategy for this compound, detailing potential modifications and their intended outcomes.

| Modification Site | Proposed Modification | Rationale/Intended Outcome | Reference Compound Analogy |

| Pyrimidine C4/C6-Cl | Replacement with small amines (e.g., -NHCH3, -N(CH3)2) | Enhance kinase hinge binding, improve solubility and potency. | Pyrazolo[1,5-a]pyrimidines nih.gov |

| Pyrimidine C5-Cl | Replacement with H or small alkyl group (e.g., -CH3) | Reduce toxicity, modulate planarity and binding. | Pyrido[2,3-d]pyrimidines nih.gov |

| Pyridine Ring | Introduction of various substituents (e.g., -OCH3, -CF3, morpholine) | Probe for additional binding pockets, improve selectivity and ADME properties. | Imidazo[1,2-c]pyrimidine derivatives nih.gov |

| Overall Scaffold | Isosteric replacement (e.g., pyrimidine to pyrazolo[1,5-a]pyrimidine) | Improve kinase selectivity and novelty of intellectual property. | Pyrazolo[1,5-a]pyrimidines nih.gov |

Preclinical Development Aspects

Once a lead candidate with a promising in vitro profile is identified from lead optimization studies, it enters preclinical development. This stage involves a more comprehensive evaluation of the compound's efficacy and safety in non-human systems before it can be considered for human clinical trials.

The preclinical development of a this compound derivative would involve a battery of in vitro and in vivo studies. In vitro studies would aim to confirm the compound's mechanism of action and to assess its activity in various cancer cell lines. nih.gov For a putative kinase inhibitor, this would include biochemical assays to determine its inhibitory concentration (IC50) against a panel of kinases to assess its selectivity. acs.org Cellular assays would then be used to measure the compound's ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). mdpi.com

In vivo studies are crucial for evaluating the compound's efficacy in a living organism. nih.gov This typically involves administering the compound to animal models of cancer, such as mouse xenograft models where human tumor cells are implanted into immunodeficient mice. nih.gov The primary endpoint of these studies is to determine if the compound can inhibit tumor growth. nih.gov

Pharmacokinetic (PK) studies are another critical component of preclinical development, assessing the ADME properties of the drug candidate in animal models. nih.gov These studies determine the compound's bioavailability, plasma concentration over time, distribution to various tissues, and how it is metabolized and excreted. Favorable pharmacokinetic properties are essential for a drug to reach its target in the body at therapeutic concentrations. capes.gov.br

Preliminary toxicology studies are also conducted during preclinical development to identify any potential safety concerns. These studies evaluate the compound's effects on major organs and systems in animals to determine a safe starting dose for human trials.

The table below summarizes the key preclinical studies that would be undertaken for a promising derivative of this compound.

| Study Type | Objective | Example Assays/Models | Key Parameters Measured |

| In Vitro Efficacy | To confirm mechanism of action and cellular activity. | Kinase inhibition assays, cell proliferation assays (e.g., MTT), apoptosis assays (e.g., caspase activation). | IC50 values, EC50 values, induction of apoptosis markers. |

| In Vivo Efficacy | To evaluate anti-tumor activity in a living organism. | Human tumor xenograft models in mice. | Tumor growth inhibition, survival rate. |

| Pharmacokinetics (PK) | To assess the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Administration to rodents (oral and intravenous), plasma and tissue sample analysis. | Bioavailability, half-life, clearance, volume of distribution. |

| Preliminary Toxicology | To identify potential safety issues. | Acute and repeated-dose toxicity studies in rodents. | Clinical observations, organ weight changes, histopathology. |

Agrochemical Research and Development of 4,5,6 Trichloro 2 Pyridin 3 Yl Pyrimidine

Pesticidal Applications and Efficacy Studies

Derivatives of pyrimidine (B1678525) are well-documented for their broad-spectrum pesticidal activities, including herbicidal, insecticidal, and fungicidal properties. orientjchem.org The unique chemical attributes of the pyrimidine ring, such as its ability to form hydrogen bonds, make it a versatile component in the design of new active ingredients for crop protection. nih.gov Research into pyridyl-pyrimidine structures suggests that this class of compounds holds significant potential for development as pesticides.

Pyridyl- and pyrimidyl-pyrimidine derivatives are being actively investigated for their herbicidal properties. google.com Studies on related compounds, such as chlorsulfuron (B1668881) derivatives substituted with pyrimidine and triazine heterocycles, indicate that the pyrimidine moiety can contribute to high herbicidal activity. mdpi.com These compounds often act by inhibiting essential plant enzymes. For instance, certain pyrido[2,3-d]pyrimidine-2,4-dione hybrids have been identified as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key enzyme in chlorophyll (B73375) biosynthesis. nih.gov One such compound demonstrated a strong, broad spectrum of weed control at application rates of 37.5-150 grams of active ingredient per hectare. nih.gov Other research on pyrido[2,3-d]pyrimidine (B1209978) derivatives showed significant herbicidal effects on monocotyledonous plants like bentgrass (Agrostis stolonifera). mdpi.com

Table 1: Herbicidal Activity of Related Pyrido[2,3-d]pyrimidine Derivatives

| Compound Class | Target Weed | Efficacy Finding | Source |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone Hybrids | Broad spectrum weeds | Comparable to flumioxazin (B1672886) at 37.5-150 g ai/ha | nih.gov |

| Pyrido[2,3-d]pyrimidine Derivatives | Bentgrass (Agrostis stolonifera) | Good activity (inhibition) at 1 mM concentration | mdpi.com |

This table is generated based on data for related compound classes, not the specific subject compound.

The pyrimidine framework is a core component of numerous insecticides. Research has demonstrated that novel pyrimidine derivatives exhibit insecticidal activity against significant vectors like the Aedes aegypti mosquito, which transmits diseases such as dengue and yellow fever. nih.gov In one study, a series of pyrimidine derivatives were synthesized and tested, with some compounds achieving up to 70% mortality against adult mosquitoes at a concentration of 2 µg/mL. nih.gov Furthermore, derivatives combining pyridine (B92270) and pyrimidine structures are known to have insecticidal and acaricidal properties. google.com Another area of research involves 2-phenylpyridine (B120327) derivatives, which have shown high insecticidal activity against pests like the oriental armyworm (Mythimna separata). nih.gov

Table 2: Insecticidal Activity of Related Pyrimidine Derivatives

| Compound Class | Target Pest | Efficacy Finding | Source |

|---|---|---|---|

| Pyrimidine derivatives with urea (B33335) pharmacophore | Aedes aegypti | 70% mortality at 2 µg/mL | nih.gov |

| 2-Phenylpyridine derivatives | Mythimna separata | 100% activity at 500 mg/L | nih.gov |

This table is generated based on data for related compound classes, not the specific subject compound.

Pyrimidine derivatives are also prominent in the development of fungicides, particularly against grey mold caused by Botrytis cinerea. mdpi.com Anilinopyrimidines are a major class of fungicides used to manage this pathogen. Research into 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds revealed that many possess excellent fungicidal activity. mdpi.com Specific derivatives within this class showed higher efficacy than the commercial fungicide pyrimethanil (B132214) in laboratory assays. mdpi.com The fungicidal potential of pyrimidines is broad, with various derivatives showing activity against a range of plant pathogenic fungi. orientjchem.org

Table 3: Fungicidal Activity of Related Pyrimidine Derivatives

| Compound Class | Target Pathogen | Efficacy Finding | Source |

|---|---|---|---|

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | In vivo activity significantly higher than pyrimethanil | mdpi.com |

This table is generated based on data for related compound classes, not the specific subject compound.

Modes of Action in Agricultural Pests and Pathogens

The mode of action for pyridyl-pyrimidine compounds can be inferred from studies on analogous structures. In herbicides, a common mechanism is the inhibition of crucial enzymes in the biosynthesis pathways of amino acids or pigments.

Acetolactate Synthase (ALS) Inhibition : Sulfonylurea herbicides, which can include a pyrimidine ring, act by inhibiting ALS, an enzyme required for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). mdpi.com

Protoporphyrinogen Oxidase (PPO) Inhibition : Certain pyrido[2,3-d]pyrimidine derivatives are known to inhibit PPO, which is vital for chlorophyll and heme biosynthesis in plants. nih.govmdpi.com Inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell membrane disruption. nih.gov

For fungicidal action, particularly against B. cinerea, anilinopyrimidine fungicides are thought to inhibit the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes. mdpi.com However, studies on novel 4-phenyl-6-trifluoromethyl-2-aminopyrimidines suggest that while they are effective against this fungus, their precise mechanism may differ from that of established fungicides like cyprodinil. mdpi.com

The insecticidal mode of action for pyrimidine derivatives can vary. Some may act on the nervous system, while others could have different targets. The development of novel compounds with unique modes of action is critical for managing insecticide resistance. nih.gov

Environmental Fate and Ecotoxicological Considerations